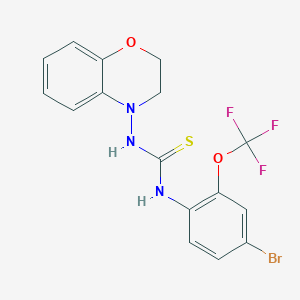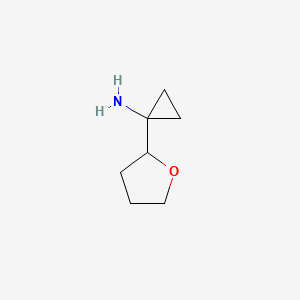
1-(Oxolan-2-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Oxolan-2-yl)cyclopropan-1-amine” is a chemical compound with the empirical formula C7H13NO . It has a molecular weight of 127.18 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO/c8-7(3-4-7)6-2-1-5-9-6/h6H,1-5,8H2 . This code provides a unique representation of the compound’s molecular structure. The SMILES string is NC1(C2CCOC2)CC1 , which is another way to represent the structure of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Photoredox-Catalyzed Oxo-Amination
The compound 1-(Oxolan-2-yl)cyclopropan-1-amine demonstrates its versatility in the field of organic synthesis, particularly in the domain of cyclopropanes. An innovative approach through photoredox-catalyzed oxo-amination of aryl cyclopropanes has been established. This method enables the efficient construction of structurally diverse β-amino ketone derivatives. The process leverages the conversion of relatively inert aryl cyclopropanes into reactive radical cation intermediates, which then participate in ring-opening functionalizations. This technique is notable for its broad substrate scope, mild reaction conditions, and the use of dioxygen as an oxidant for both catalyst regeneration and oxygen incorporation. Furthermore, a one-pot formal aminoacylation of olefins through sequential cyclopropanation/oxo-amination is described, marking a significant advancement in cyclopropane chemistry (Ge et al., 2019).
Synthesis of Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles
Another research application of this compound is observed in the synthesis of functionalized spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles. These compounds were synthesized via a one-pot three-component reaction involving substituted isatins, α-amino acids, and cyclopropanes. The key to this synthesis is an intramolecular [3 + 2]-cycloaddition reaction of an in-situ generated azomethine ylide onto a cyclopropane. This method offers versatility as it utilizes both N-substituted and N-unsubstituted α-amino acids, dipeptide Gly-Gly, and benzylamine as the amine component for azomethine ylide generation. The synthesized compounds were also evaluated for their anticancer activity against the human leukemia K562 cell line, showcasing the potential of this compound in the development of novel therapeutic agents (Filatov et al., 2017).
Copper-Catalyzed Chan-Lam Cyclopropylation
The compound's utility extends to copper-catalyzed Chan-Lam cyclopropylation of phenols and azaheterocycles, addressing the need for cyclopropane-heteroatom linkages in medicinal chemistry. The method utilizes potassium cyclopropyl trifluoroborate and effects O-cyclopropylation with phenol nucleophiles. With 2-pyridones, 2-hydroxybenzimidazoles, and 2-aminopyridines, it brings about N-cyclopropylation. This transformation is catalyzed by Cu(OAc)2 and 1,10-phenanthroline, employing 1 atm of O2 as the terminal oxidant. The method's operational convenience and the straightforward disconnection it offers for the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives make it a significant contribution to the field (Derosa et al., 2018).
Safety and Hazards
This compound is associated with several hazard statements including H227, H315, H318, and H335 . These codes indicate that it is combustible, can cause skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
1-(oxolan-2-yl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7(3-4-7)6-2-1-5-9-6/h6H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRCGXYNGXAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


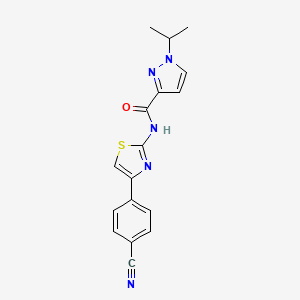
![3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398283.png)
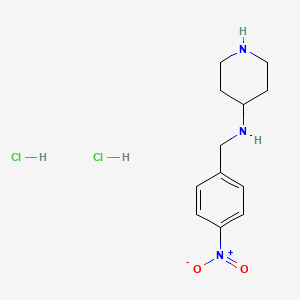


![Methyl 3-[(2-{1-methyl-2-[(4-nitrophenyl)sulfonyl]hydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2398289.png)

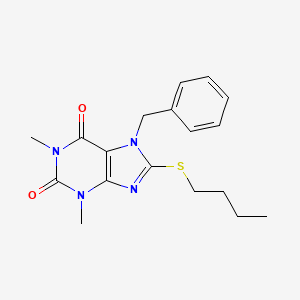
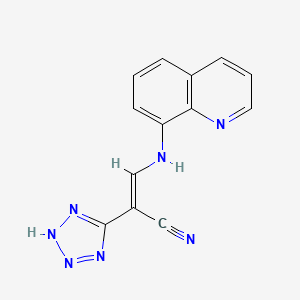
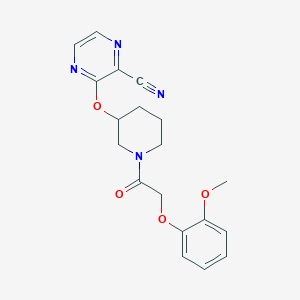
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2398297.png)
![N-((2,5-dimethylfuran-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2398299.png)
